1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

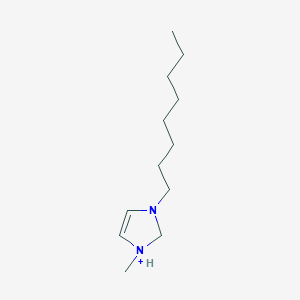

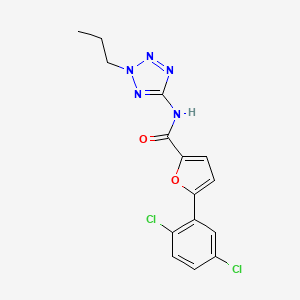

1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide, also known as 1-ITTSC, is a chemical compound with the molecular formula C14H14N4OS . It has a molecular weight of 286.35 g/mol.

Molecular Structure Analysis

The molecular structure of 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide consists of 14 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The average mass is 286.352 Da and the monoisotopic mass is 286.088837 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide include a molecular formula of C14H14N4OS and a molecular weight of 286.35 g/mol. The average mass is 286.352 Da and the monoisotopic mass is 286.088837 Da .Scientific Research Applications

Antituberculosis Activity

1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide, through its derivatives, has been identified as a potential antituberculosis agent. Research indicates that isoniazid derivatives, including compounds related to 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide, exhibit stable interactions with the Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA), suggesting their utility as antituberculosis drug candidates. This interaction is crucial for the development of new therapeutic agents against tuberculosis, especially given the persistent challenge of drug resistance (Mardianingrum et al., 2021).

Antimycobacterial Properties

Further studies on isonicotinoyl-N4-substituted thiosemicarbazides, a category to which 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide belongs, demonstrate the synthesis and characterization of these compounds, highlighting their in vitro antimycobacterial activity. The evaluation against M. tuberculosis strains shows that some derivatives possess activity in the millimolar range, indicating their potential for further development into antimycobacterial agents (Cardia et al., 2006).

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized, with a focus on their potential biomedical applications. For instance, the synthesis of chlorosubstituted 4-bromo-3,5-diaryl-1-substituted pyrazoles, which includes derivatives of 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide, showcases the diverse chemical modifications these molecules can undergo. This variability underpins the compound's versatility in scientific research, particularly in the development of new pharmaceuticals (Deshmukh & Jamode, 2011).

Antioxidant and Antitumor Activities

1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide related compounds have also been explored for their antioxidant and antitumor activities. Thiosemicarbazide derivatives, synthesized from various precursors including isonicotinic acid hydrazide, have been screened for these activities. Some compounds demonstrated significant radical scavenging abilities, comparable to standard antioxidants, and displayed promising results in ferric reducing antioxidant power assays. These findings suggest potential applications in combating oxidative stress and for antitumor activity (Nazarbahjat et al., 2014).

properties

IUPAC Name |

1-(2-methylphenyl)-3-(pyridine-4-carbonylamino)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-10-4-2-3-5-12(10)16-14(20)18-17-13(19)11-6-8-15-9-7-11/h2-9H,1H3,(H,17,19)(H2,16,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCBLVDTLSAVMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225282 |

Source

|

| Record name | 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816136 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide | |

CAS RN |

74270-70-5 |

Source

|

| Record name | 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074270705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[4-(Difluoromethoxy)phenyl]-4-methyl-2,5-dioxo-1-imidazolidinyl]acetic acid ethyl ester](/img/structure/B1225848.png)

![4-[[4-(Dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy]benzoic acid methyl ester](/img/structure/B1225851.png)

![N-(4-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide](/img/structure/B1225858.png)

![N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-4-nitrobenzamide](/img/structure/B1225859.png)

![3-[[[(1-Oxo-2,2-diphenylethyl)amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1225860.png)

![4-Methyl-3-(4-morpholinylsulfonyl)benzoic acid [3-[[oxo(thiophen-2-yl)methyl]amino]phenyl] ester](/img/structure/B1225861.png)

![5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester](/img/structure/B1225869.png)

![2-[(2-propyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1225871.png)

![N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B1225873.png)

![7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(1-piperidinylmethyl)purine-2,6-dione](/img/structure/B1225874.png)